

Application Notes and Protocols for Monitoring Reaction Progress in Piperidine Synthesis

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Compound of Interest

Compound Name:	1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
CAS No.:	921605-76-7
Cat. No.:	B1394286

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For Researchers, Scientists, and Drug Development Professionals

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Abstract: The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Consequently, the efficient and controlled synthesis of piperidine derivatives is of paramount importance in drug discovery and development. A critical aspect of optimizing these synthetic routes is the ability to accurately and effectively monitor the reaction progress. This comprehensive guide provides detailed application notes and protocols for various analytical techniques amenable to tracking the formation of the piperidine ring and its derivatives. We will delve into the theoretical underpinnings, practical implementation, and comparative advantages of Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and advanced in-situ spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the nuances of each technique, researchers can make informed decisions to enhance reaction efficiency, improve yield, and ensure the desired product quality.

The Critical Role of Reaction Monitoring in Piperidine Synthesis

The synthesis of piperidines often involves multi-step sequences, including cyclization reactions, reductive aminations, and functional group interconversions.[1] Incomplete reactions, the formation of byproducts, and the presence of unreacted starting materials can significantly complicate purification and compromise the integrity of the final product.[2] Real-time or frequent monitoring of the reaction mixture provides invaluable insights into the reaction kinetics, helping to determine the optimal reaction time, temperature, and reagent stoichiometry. This proactive approach to process understanding is a cornerstone of modern pharmaceutical development, aligning with the principles of Process Analytical Technology (PAT), which emphasizes building quality into the manufacturing process rather than relying solely on end-product testing.[3][4]

The choice of an appropriate monitoring technique is dictated by several factors, including the specific reaction being performed, the physicochemical properties of the reactants and products, the available instrumentation, and the desired level of quantitative accuracy. This guide will equip you with the knowledge to navigate these choices effectively.

At-a-Glance Technique Selection

The following table provides a high-level comparison of the most common techniques for monitoring piperidine synthesis.

Technique	Primary Application	Advantages	Limitations	Typical Use Case
TLC	Qualitative, rapid screening	Simple, inexpensive, fast	Low resolution, not quantitative, limited to non-volatile compounds	Quick check for the presence of starting material and product
GC-MS	Quantitative analysis of volatile compounds	High sensitivity and selectivity, provides structural information	Requires volatile and thermally stable compounds, derivatization may be necessary	Monitoring the hydrogenation of pyridine to piperidine
HPLC	Quantitative analysis of non-volatile and thermally labile compounds	High resolution, versatile, widely applicable	Can be more time-consuming than TLC, requires method development	Quantifying the formation of a complex piperidine-containing pharmaceutical intermediate
In-situ FTIR	Real-time, continuous monitoring of functional group changes	Non-invasive, provides kinetic data in real-time	Can be complex to set up, spectral overlap can be an issue	Tracking the consumption of a carbonyl group during a reductive amination
Real-time NMR	Detailed mechanistic and kinetic studies	Provides rich structural information, highly quantitative	Requires specialized equipment, lower sensitivity than MS	Elucidating the reaction mechanism and identifying transient intermediates

Thin-Layer Chromatography (TLC): The First Line of Inquiry

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative assessment of a reaction's progress. Its simplicity and low cost make it the go-to method for a quick "snapshot" of the reaction mixture.

The "Why": Causality in TLC Analysis

The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the eluent). Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f). Conversely, less polar compounds have a higher R_f . By co-spotting the reaction mixture with the starting material(s), one can visually track the disappearance of the starting material spot(s) and the appearance of the product spot.

Protocol: Monitoring a Piperidine Synthesis by TLC

Objective: To qualitatively monitor the conversion of a starting material to a piperidine product.

Materials:

- TLC plates (e.g., silica gel 60 F254)
- Developing chamber
- Capillary tubes for spotting
- Eluent (solvent system)
- Visualization agent (e.g., UV lamp, potassium permanganate stain, ninhydrin stain)

Procedure:

- Eluent Selection: The key to successful TLC is choosing an appropriate eluent system. The goal is to achieve good separation between the starting material and the product, ideally with R_f values between 0.2 and 0.8. A common starting point for piperidine derivatives is a

mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane). For basic piperidines, adding a small amount of a base like triethylamine (0.1-1%) to the eluent can improve spot shape and prevent streaking.

- Spotting: Using a capillary tube, carefully spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline of the TLC plate. Ensure the spots are small and do not touch.
- Development: Place the TLC plate in the developing chamber containing the eluent. The eluent level should be below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
- Visualization:
 - UV Light: If the compounds are UV-active (contain a chromophore), they can be visualized under a UV lamp (typically at 254 nm).
 - Staining: For compounds that are not UV-active, a chemical stain is required.
 - Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with most organic compounds, appearing as yellow spots on a purple background.
 - Ninhydrin Stain: This stain is specific for primary and secondary amines, producing a characteristic purple or yellow color.^[5] This is particularly useful for confirming the presence of the piperidine nitrogen.

Data Interpretation: As the reaction proceeds, the intensity of the starting material spot should decrease, while the intensity of the product spot should increase. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Piperidines

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for monitoring reactions involving volatile and thermally stable piperidine derivatives.

The "Why": Unveiling the Volatile Profile

In GC, the reaction mixture is vaporized and injected into a long, thin column. An inert carrier gas flows through the column, and the separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary liquid or solid phase coated on the column walls. The time it takes for a compound to travel through the column is its retention time, which is a characteristic property. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and quantification. GC-MS is highly sensitive and can detect even trace amounts of byproducts.[6]

Protocol: Quantitative Monitoring of a Reductive Amination

Objective: To quantify the formation of N-benzylpiperidine from the reductive amination of glutaraldehyde with benzylamine.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., a 5% phenyl-methylpolysiloxane column)
- Helium (carrier gas)
- Syringes for injection
- Vials for sample preparation
- Internal standard (e.g., dodecane)

Procedure:

- Sample Preparation:
 - At various time points, withdraw a small aliquot (e.g., 50 μ L) from the reaction mixture.

- Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., ethyl acetate) and an internal standard of known concentration. The internal standard is crucial for accurate quantification as it corrects for variations in injection volume.
- GC-MS Method Development:
 - Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without causing thermal degradation (e.g., 250 °C).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds with different boiling points.
 - Carrier Gas Flow Rate: Typically set to 1-2 mL/min.
 - MS Parameters: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400) in electron ionization (EI) mode.
- Analysis:
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
 - Identify the peaks corresponding to the starting materials, product, and internal standard based on their retention times and mass spectra.
- Quantification:
 - Generate a calibration curve by analyzing a series of standards containing known concentrations of the product and a fixed concentration of the internal standard.
 - Plot the ratio of the peak area of the product to the peak area of the internal standard against the concentration of the product.
 - Use this calibration curve to determine the concentration of the product in the reaction samples at each time point.

Data Interpretation: A plot of product concentration versus time will provide the reaction kinetic profile, allowing for the determination of the reaction rate and the point of completion.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of analytical chemistry in the pharmaceutical industry due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.

The "Why": Separation Under Pressure

Similar to TLC, HPLC separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. However, in HPLC, the mobile phase is pumped through the column at high pressure, leading to much higher resolution and efficiency. A detector (e.g., UV-Vis, Diode Array Detector (DAD), or Mass Spectrometer) is used to detect the compounds as they elute from the column. For piperidine derivatives lacking a strong UV chromophore, derivatization with a UV-active reagent or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary.^{[7][8]}

Protocol: Monitoring the Synthesis of a Piperidine-Containing API

Objective: To monitor the formation of a piperidine-containing active pharmaceutical ingredient (API) and related impurities.

Materials:

- HPLC system with a suitable detector (e.g., UV-DAD)
- Reverse-phase C18 column (a common choice for many organic molecules)
- Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to improve peak shape)
- Vials for sample preparation
- Syringes and filters for sample injection

Procedure:

- Sample Preparation:
 - At selected time intervals, take an aliquot of the reaction mixture.
 - Dilute the aliquot with a suitable solvent (often the mobile phase) to a concentration within the linear range of the detector.
 - Filter the sample through a 0.45 μm filter to remove any particulate matter that could clog the column.
- HPLC Method Development:
 - Mobile Phase Composition: An isocratic (constant composition) or gradient (composition changes over time) elution can be used. A gradient is often employed to separate compounds with a wide range of polarities. For a piperidine derivative, a typical mobile phase might be a gradient of water (with 0.1% formic acid) and acetonitrile.[9]
 - Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm ID column.
 - Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is important for reproducible retention times.[9]
 - Detection Wavelength: Select a wavelength where the product has maximum absorbance to ensure high sensitivity.
- Analysis and Quantification:
 - Inject the prepared samples into the HPLC system.
 - Identify the peaks for the starting material, product, and any significant byproducts based on their retention times.
 - Quantify the components by comparing their peak areas to those of a calibration curve prepared from authentic standards.

Data Interpretation: The chromatograms will provide a detailed picture of the reaction progress, including the consumption of reactants, the formation of the desired product, and the emergence of any impurities. This information is crucial for process optimization and for ensuring the quality of the final product.

In-situ Spectroscopy: A Window into the Reaction Vessel

The advent of Process Analytical Technology (PAT) has driven the adoption of in-situ spectroscopic techniques that allow for real-time, continuous monitoring of chemical reactions without the need for sampling.^{[10][11]}

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

The "Why": Tracking Molecular Vibrations in Real-Time

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the functional groups present in the molecule. By inserting a probe directly into the reaction vessel, one can continuously collect FTIR spectra and track the changes in the concentrations of reactants and products by monitoring the intensity of their characteristic absorption bands.^[12] For example, in a reaction involving the conversion of a ketone to a piperidine, one could monitor the disappearance of the C=O stretching band of the ketone and the appearance of the N-H bending or C-N stretching bands of the piperidine product.^[13]

Experimental Setup and Protocol:

- **Instrumentation:** An FTIR spectrometer equipped with a fiber-optic probe (e.g., an Attenuated Total Reflectance (ATR) probe) is required.
- **Setup:** The ATR probe is inserted directly into the reaction vessel. It is crucial to ensure a good seal to maintain the integrity of the reaction atmosphere.
- **Data Acquisition:** A background spectrum of the reaction solvent and starting materials is collected before initiating the reaction. Once the reaction is started, spectra are collected at regular intervals (e.g., every minute).

- **Data Analysis:** The change in absorbance of characteristic peaks is plotted against time. For instance, the disappearance of a reactant's peak or the appearance of a product's peak can be monitored to determine the reaction profile.

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Why": Unraveling Mechanisms with Atomic Precision

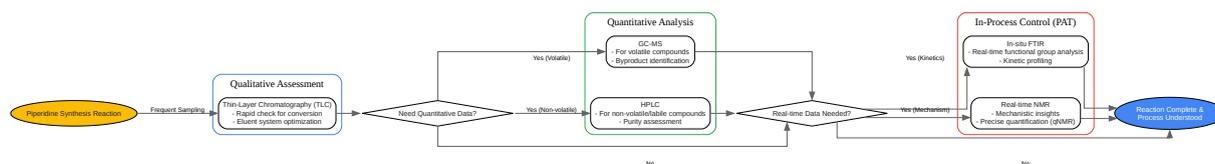
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ^1H or ^{13}C). By acquiring NMR spectra of the reaction mixture at various time points, it is possible to unambiguously identify and quantify all the components, including starting materials, intermediates, products, and byproducts.^{[14][15]} This makes real-time NMR an incredibly powerful tool for mechanistic studies and for obtaining precise kinetic data.

Experimental Setup and Protocol:

- **Instrumentation:** An NMR spectrometer, ideally with a flow-through cell or the ability to rapidly acquire spectra.
- **Setup:** The reaction can be initiated directly in an NMR tube by adding the final reagent and quickly placing it in the spectrometer. For slower reactions, aliquots can be taken at different times and their spectra acquired. For more sophisticated setups, the reaction mixture can be circulated through a flow cell within the NMR probe.^[16]
- **Data Acquisition:** A series of 1D ^1H NMR spectra are acquired over the course of the reaction. The time between spectra will depend on the reaction rate.
- **Quantitative Analysis (qNMR):** By integrating the signals corresponding to specific protons of the reactants and products, their relative concentrations can be determined. The use of an internal standard of known concentration allows for absolute quantification.^{[17][18][19]}

Visualization of Monitoring Workflow

The following diagram illustrates a typical workflow for monitoring a piperidine synthesis reaction, from initial qualitative checks to detailed quantitative analysis.



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Caption: Workflow for selecting an appropriate method for monitoring piperidine synthesis.

Conclusion and Future Perspectives

The ability to effectively monitor the progress of piperidine synthesis is not merely a matter of convenience; it is a fundamental requirement for the development of robust, efficient, and scalable synthetic processes in the pharmaceutical industry. While traditional techniques like TLC, GC-MS, and HPLC remain invaluable tools, the increasing adoption of in-situ spectroscopic methods like FTIR and real-time NMR, within the framework of Process Analytical Technology (PAT), is revolutionizing our ability to understand and control these critical reactions.[15][20] By providing a continuous stream of data from within the reaction vessel, these advanced techniques enable a shift from a retrospective, quality-by-testing paradigm to a proactive, quality-by-design approach. As these technologies become more accessible and user-friendly, their integration into all stages of drug development, from laboratory-scale research to full-scale manufacturing, will undoubtedly lead to safer, more efficient, and more reliable production of piperidine-based pharmaceuticals.

References

- JoVE. (2020). In situ FTIR Spectroscopy as a Tool for Investigation of Gas/Solid Interaction: Water-Enhanced CO₂ Adsorption in UiO-66 Metal-Organic Framework. Journal of Visualized

Experiments. [\[Link\]](#)

- ACS Publications. (2020). Use of Standard Addition to Quantify In Situ FTIR Reaction Data. Organic Process Research & Development. [\[Link\]](#)
- MDPI. (2022). In Situ FTIR Spectroscopy for Scanning Accessible Active Sites in Defect-Engineered UiO-66. Molecules. [\[Link\]](#)
- Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers. [\[Link\]](#)
- YouTube. (2016). In Situ FTIR Reaction Monitoring. [\[Link\]](#)
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [\[Link\]](#)
- PMC. (2020). Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy. [\[Link\]](#)
- PMC. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics. [\[Link\]](#)
- PMC. (2019). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Scientific Reports. [\[Link\]](#)
- PubMed. (2024). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. Journal of the Iranian Chemical Society. [\[Link\]](#)
- Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [\[Link\]](#)
- Indian Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [\[Link\]](#)
- Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as

- 'Legal X'. Journal of Analytical and Pharmaceutical Research. [\[Link\]](#)
- Carbon. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. [\[Link\]](#)
 - ResearchGate. (2011). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. [\[Link\]](#)
 - PMC. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [\[Link\]](#)
 - ResearchGate. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. [\[Link\]](#)
 - AAPS PharmSciTech. (2013). A Review of Process Analytical Technology (PAT) in the U.S. Pharmaceutical Industry. [\[Link\]](#)
 - ResearchGate. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [\[Link\]](#)
 - International Journal of Pharmacy and Technology. (2013). Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L.. [\[Link\]](#)
 - ResearchGate. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. [\[Link\]](#)
 - Iowa State University. (n.d.). Kinetics / reaction monitoring. [\[Link\]](#)
 - University of Rochester. (n.d.). Magic Formulas: TLC Stains. [\[Link\]](#)
 - Mettler Toledo. (n.d.). Real-Time Analysis in Green Chemistry. [\[Link\]](#)
 - EPRA Journals. (2024). A REVIEW ON APPLICATION OF PROCESS ANALYTICAL TECHNOLOGY (PAT). [\[Link\]](#)
 - R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [\[Link\]](#)

- Longdom Publishing. (2024). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [\[Link\]](#)
- Wiley Online Library. (2023). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [\[Link\]](#)
- IntechOpen. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [\[Link\]](#)
- Iowa State University. (n.d.). Reaction Monitoring & Kinetics. [\[Link\]](#)
- ACS Publications. (2017). Purity by Absolute qNMR Instructions. [\[Link\]](#)
- PubMed. (2017). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry. [\[Link\]](#)
- University of Wisconsin-Madison. (2022). Monitoring Kinetics by NMR. [\[Link\]](#)
- Asian Journal of Research in Chemistry. (2021). A mini Review on Analytical and Bioanalytical Techniques in Study of Drugs-Protein Interaction. [\[Link\]](#)
- Mettler Toledo. (n.d.). Real-Time Analysis in Green Chemistry. [\[Link\]](#)
- International Journal of Pharmaceutical Sciences Review and Research. (2012). a complete review of process analytical technology (pat). [\[Link\]](#)
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [\[Link\]](#)
- Google Patents. (2015).

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Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. scholars.direct [scholars.direct]
- 7. researchgate.net [researchgate.net]
- 8. eprajournals.com [eprajournals.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. mt.com [mt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. magritek.com [magritek.com]
- 17. emerypharma.com [emerypharma.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. books.rsc.org [books.rsc.org]
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